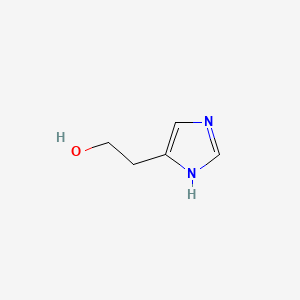

2-(1H-imidazol-5-yl)ethanol

Descripción general

Descripción

2-(1H-Imidazol-5-yl)ethanol is a chemical compound that features an imidazole ring substituted with an ethanol group Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring

Mecanismo De Acción

Target of Action

Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

It is known that imidazole is biosynthesized from histidine . The compound could potentially affect pathways related to histidine metabolism and other pathways where imidazole-containing compounds play a role.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-5-yl)ethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of glyoxal with ammonia and formaldehyde, followed by reduction to yield the desired ethanol-substituted imidazole . Another approach involves the use of amido-nitriles, which undergo cyclization under mild conditions to form substituted imidazoles .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is one such method . The reaction conditions are optimized to include a variety of functional groups, making the process versatile and efficient.

Análisis De Reacciones Químicas

Types of Reactions: 2-(1H-Imidazol-5-yl)ethanol undergoes several types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of imidazole-5-carboxylic acid.

Reduction: Formation of 2-(1H-imidazol-5-yl)ethane.

Substitution: Formation of halogenated imidazole derivatives.

Aplicaciones Científicas De Investigación

2-(1H-Imidazol-5-yl)ethanol has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

- 1-(2-Hydroxyethyl)imidazole

- 2-(5-Nitro-1H-imidazol-1-yl)ethanol

- 2-(1H-Imidazol-1-yl)ethanol

Comparison: 2-(1H-Imidazol-5-yl)ethanol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to 1-(2-Hydroxyethyl)imidazole, it has a different position of the ethanol group, affecting its reactivity and interaction with biological targets .

Actividad Biológica

2-(1H-imidazol-5-yl)ethanol, also known as histaminol, is a heterocyclic compound with significant biological activity due to its unique structural properties. This compound features an imidazole ring attached to an ethanol moiety, contributing to its reactivity and functional versatility. This article explores the biological activities of this compound, including its antimicrobial, antifungal, and enzyme inhibitory properties, supported by various studies and findings.

- Molecular Formula : C₅H₈N₂O

- CAS Number : 872-82-2

- Molecular Weight : 112.13 g/mol

The compound is characterized by its light brown to brown liquid appearance and is typically stored under nitrogen to maintain stability.

1. Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits moderate antibacterial and antifungal activities. A study evaluated its effectiveness against various strains of bacteria and fungi, revealing promising results that suggest its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | Moderate |

These findings indicate that further development could enhance its efficacy in clinical settings.

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can have therapeutic implications for neurodegenerative diseases.

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 |

This competitive inhibition suggests that the compound may be explored further for potential applications in treating conditions like Alzheimer's disease.

3. Interaction with Biological Macromolecules

Studies indicate that this compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions are essential for understanding the compound's mechanisms of action and therapeutic potential.

Case Study : A study involving the interaction of this compound with DNA demonstrated that the compound could potentially bind to nucleic acids, influencing gene expression or protein synthesis pathways. This opens avenues for research into its role as a therapeutic agent in gene regulation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reactions involving imidazole derivatives : The reaction of 1-(2-hydroxyethyl)imidazole with sodium hydride has been documented as an effective route.

- Regiocontrolled synthesis : Advances in synthetic methodologies have improved yields and efficiency in producing this compound, which is essential for scaling up for research and industrial applications.

Future Directions

The biological activity of this compound suggests several potential research directions:

- Development of Antimicrobial Agents : Given its moderate activity against bacteria and fungi, further optimization could lead to new treatments for infections.

- Neuroprotective Applications : Its inhibitory effect on acetylcholinesterase positions it as a candidate for neuroprotective drugs targeting cognitive decline.

- Investigating Mechanisms of Action : Understanding how this compound interacts with biological macromolecules could reveal new pathways for drug development.

Propiedades

IUPAC Name |

2-(1H-imidazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEACTTWORLLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236179 | |

| Record name | Histaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-82-2 | |

| Record name | Histaminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.